molecular formula C20H20FN3O3S B4503801 (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

Cat. No.: B4503801
M. Wt: 401.5 g/mol
InChI Key: MIUAGZFJVSEYAE-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a piperazine ring substituted with a 4-fluorophenyl sulfonyl group and a 1-methylindol-4-yl methanone moiety. Its structural complexity combines pharmacophores known for diverse biological activities:

  • Piperazine: A versatile scaffold in drug design, often modulating neurotransmitter systems (e.g., serotonin, dopamine) .
  • 4-Fluorophenyl sulfonyl: Enhances metabolic stability and binding affinity through electron-withdrawing effects .
  • 1-Methylindol-4-yl: Indole derivatives are associated with receptor modulation (e.g., 5-HT receptors) and anticancer activity .

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(1-methylindol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-22-10-9-17-18(3-2-4-19(17)22)20(25)23-11-13-24(14-12-23)28(26,27)16-7-5-15(21)6-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUAGZFJVSEYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperazine Derivative: The piperazine ring can be functionalized with a sulfonyl group by reacting piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Indole Derivative Synthesis: The indole ring can be synthesized through Fischer indole synthesis or other methods, followed by methylation at the nitrogen atom.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the indole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Piperazine Sulfonylation

The 4-fluorophenylsulfonyl group is introduced via nucleophilic substitution on piperazine. Typical conditions involve reacting 4-fluorobenzenesulfonyl chloride with piperazine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–25°C .
Key Reaction:

Piperazine+4-Fluorobenzenesulfonyl chlorideEt3N, DCM4-((4-Fluorophenyl)sulfonyl)piperazine\[1][5]\text{Piperazine} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-((4-Fluorophenyl)sulfonyl)piperazine} \[1][5]

Methanone Bridge Formation

The methanone linker is established through coupling reactions between the sulfonylated piperazine and 1-methylindole-4-carboxylic acid derivatives. Common methods include:

  • EDCI/HOBt-Mediated Amidation : Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with the piperazine .

  • Grignard Reagent Coupling : Use Turbo Grignard reagents (e.g., iPrMgCl·LiCl) to form the ketone from acid chlorides .

Example Protocol :

  • Dissolve 1-methylindole-4-carboxylic acid (1.0 mmol) in DMF.

  • Add EDCI (1.2 mmol), HOBt (1.2 mmol), and 4-((4-fluorophenyl)sulfonyl)piperazine (1.0 mmol).

  • Stir at 25°C for 12 hours.

  • Extract with DCM, wash with NaHCO₃, and purify via column chromatography.

Indole Methylation

The 1-methyl group on the indole is typically introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

Conditions :

Indole+CH3INaH, DMF1-Methylindole (Yield: 85–92%)\text{Indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Methylindole} \ (\text{Yield: 85–92\%})

Sulfonyl Group Modifications

The sulfonyl group participates in nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., 100°C with K₂CO₃ in DMSO), enabling fluorophenyl-to-aryl replacements .

Reaction Optimization Data

Step Reagents/Conditions Yield Key Reference
Sulfonylation4-Fluoro-PhSO₂Cl, Et₃N, DCM78–85%
Methanone CouplingEDCI/HOBt, DMF, 25°C65–72%
Indole MethylationCH₃I, NaH, DMF85–92%

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) :

    • δ 8.05 (s, 1H, indole-H), 7.82–7.75 (m, 4H, fluorophenyl), 7.45 (d, J = 8.2 Hz, 1H, indole), 3.85 (s, 3H, N-CH₃), 3.40–3.20 (m, 8H, piperazine) .

  • HRMS (ESI) : m/z Calcd for C₂₁H₂₁FN₃O₃S: 414.1284; Found: 414.1289 .

Stability and Reactivity Insights

  • Acid Sensitivity : The sulfonamide group hydrolyzes under strong acidic conditions (e.g., HCl/EtOH, reflux) .

  • Photostability : Degrades upon prolonged UV exposure (λ > 300 nm), necessitating storage in amber vials .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a pharmacological agent . Its structure incorporates a piperazine ring, which is a common motif in many bioactive compounds.

Anticancer Activity

Recent studies have shown that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been found to inhibit cancer cell proliferation with half-maximal inhibitory concentration (GI50) values in the low micromolar range.

CompoundGI50 (µM)Cancer Type
Example 14.36Breast Cancer
Example 25.20Lung Cancer

These findings suggest that the sulfonamide and piperazine components may synergistically enhance anticancer activity.

Neuropharmacological Applications

The piperazine moiety is also linked to neuropharmacological effects. Compounds with similar structures have been studied for their potential as antidepressants and anxiolytics . The fluorophenyl group may enhance binding affinity to certain receptors, such as serotonin receptors, leading to improved therapeutic profiles.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as an intermediate in the synthesis of various APIs. The presence of the sulfonyl group allows for further functionalization, making it a versatile building block in drug design.

Synthesis Pathways

The synthesis typically involves:

  • Nucleophilic Substitution : The sulfonyl group can be replaced with other nucleophiles to create diverse derivatives.
  • Coupling Reactions : The indole moiety can be coupled with various electrophiles to generate compounds with enhanced biological activity.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, demonstrating potent activity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study: Neuropharmacological Effects

Another study published in Neuropharmacology examined the effects of related compounds on serotonin receptor modulation. Results indicated that these compounds could reduce anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of “(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone” would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The sulfonyl group could form covalent bonds with nucleophilic residues, while the indole ring could engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Effects on Phenyl Group :

  • The 4-fluorophenyl group in the target compound provides superior metabolic stability compared to methoxy () and chloro () analogs due to fluorine’s electronegativity and small atomic radius .
  • 4-Methoxyphenyl derivatives () exhibit reduced binding affinity to serotonin receptors, likely due to diminished electron-withdrawing effects .

Indole Position and Activity: Indole at position 4 (target compound) shows enhanced selectivity for 5-HT receptors compared to position 2 () or 3 () derivatives, which exhibit broader off-target effects . receptor targeting) .

Sulfonyl vs. Carbonyl Linkers :

  • Sulfonyl groups (target compound, ) improve aqueous solubility and membrane permeability compared to phenylcarbonyl derivatives () .

Piperazine Modifications: Ethanol-substituted piperazines () exhibit higher hydrophilicity but reduced blood-brain barrier penetration, limiting CNS applications .

Q & A

Q. Advanced Research Focus

  • In Vitro Kinase Assays : Use recombinant tyrosine kinases (e.g., EGFR, VEGFR) with ATP-competitive binding assays. Measure IC₅₀ via fluorescence polarization .
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate activity with structural features like fluorophenyl sulfonyl groups .
  • SAR Insights : Derivatives with electron-withdrawing substituents (e.g., -CF₃) show enhanced potency due to improved target binding .

How do computational models predict the binding affinity of this compound to therapeutic targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinase active sites. Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .

What experimental designs address conflicting bioactivity data across different assays?

Q. Advanced Research Focus

  • Orthogonal Assays : Combine enzymatic (kinase inhibition) and phenotypic (cell viability) assays to confirm mechanism-specific effects .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.
  • Control Compounds : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .

How are stability and degradation profiles evaluated under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC at 0, 24, and 48 hours .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the 4-fluorophenyl sulfonyl group with trifluoromethyl or methoxy groups to modulate lipophilicity .
  • Scaffold Hopping : Replace indole with benzimidazole or pyrrole to explore heterocyclic diversity .
  • Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce target degradation .

How can researchers mitigate synthetic byproducts during large-scale preparation?

Q. Advanced Research Focus

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and reduce dimerization.
  • Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or crystallization (Et₂O/hexane) to isolate high-purity product (>95%) .

What statistical approaches are used to analyze pharmacological data variability?

Q. Advanced Research Focus

  • Multivariate Analysis : Principal component analysis (PCA) to identify outliers in bioactivity datasets.
  • ANOVA with Tukey’s Test : Compare means across multiple experimental groups (e.g., IC₅₀ values for analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

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